molecular formula C15H20F3N3O2 B1396042 tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1232433-14-5

tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1396042
CAS No.: 1232433-14-5
M. Wt: 331.33 g/mol
InChI Key: SURQIBZQLRFTLW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a trifluoromethyl-substituted pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions,

Properties

IUPAC Name

tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-5-4-11(10-19-12)15(16,17)18/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURQIBZQLRFTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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